Ethyl benzoate
Overview
Description
Synthesis Analysis
Ethyl benzoate can be synthesized in the laboratory through the acidic esterification of benzoic acid with ethanol, using sulfuric acid as a catalyst . A detailed microscale preparation of ethyl benzoate involves warming ethanol and benzoic acid in a plastic pipette, before warming the mixture in a water bath .Molecular Structure Analysis
The molecular structure of ethyl benzoate can be viewed using Java or Javascript . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
The synthesis of ethyl benzoate via esterification of benzoic acid with ethanol in a reactive distillation is challenging due to complex thermodynamic behavior of the chemical reaction . The difficulty of keeping the reactants together in the reaction zone causes a significant decrease in the conversion of benzoic acid in a conventional reactive distillation column .Physical And Chemical Properties Analysis
Ethyl benzoate has a molecular weight of 150.17 g/mol . It has a melting point of -34 °C and a boiling point of 212 °C . The density of ethyl benzoate is 1.045 g/mL at 25 °C . It is insoluble in water but miscible with organic solvents .Scientific Research Applications
Light Scattering in Liquids
- Study : Low frequency light scattering from liquid and supercooled ethyl benzoate was investigated, revealing insights into the behavior of ethyl benzoate at different temperatures, particularly focusing on its depolarized spectra characteristics (Bezot, Searby, & Sixou, 1975).
Organic Chemistry Education
- Study : Ethyl benzoate's preparation was used as an example to introduce synthetic methodology in an organic chemistry laboratory course, enhancing students' understanding and innovative thinking in scientific research (Chen et al., 2017).
Catalysis in Polymerization
- Studies :
- The role of ethyl benzoate in a catalyst system for propylene polymerization was examined, with findings indicating its influence on the yield and stereospecificity of isotactic polymers (Kashiwa, Kawasaki, & Yoshitake, 1986).
- Another research explored the effect of ethyl benzoate as both an internal and external base in MgCl2-supported Ziegler-Natta systems for propene polymerization, proposing a model of active sites for isotactic 1-alkenes polymerization (Busico et al., 1985).
Insect Biochemistry
- Studies :
- Ethyl benzoate derivatives were investigated for their anti-juvenile hormone activity in insects, influencing metamorphosis and hormone synthesis (Kaneko et al., 2011).
- Another study synthesized novel anti-juvenile hormone agents from ethyl benzoate, examining their effects on insect development and metamorphosis (Kuwano et al., 2008).
Plant Physiology
- Study : The expression of a specific enzyme responsible for the biosynthesis of benzyl benzoate in petunia was explored, linking it to ethylene signals and pollination, providing insights into plant hormone regulation and response (Dexter et al., 2008).
Pharmaceutical Research
- Study : Research into ethyl 4-(1-benzyl-1H-indazol-3-yl)benzoate derivatives showed potential for anti-platelet activity and the development of novel antiplatelet drugs (Chen et al., 2008).
Safety And Hazards
properties
IUPAC Name |
ethyl benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2/c1-2-11-9(10)8-6-4-3-5-7-8/h3-7H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTZQAGJQAFMTAQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3038696 | |
Record name | Ethyl benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3038696 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colorless refractive liquid with an aromatic odor; [Merck Index], colourless slightly oily liquid with a warm, heavy, floral-fruity odour | |
Record name | Benzoic acid, ethyl ester | |
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Record name | Ethyl benzoate | |
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Record name | Ethyl benzoate | |
Source | Human Metabolome Database (HMDB) | |
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Record name | Ethyl benzoate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
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Boiling Point |
75.50 °C. @ 760.00 mm Hg | |
Record name | Ethyl benzoate | |
Source | Human Metabolome Database (HMDB) | |
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Solubility |
0.72 mg/mL at 25 °C, insoluble in water, glycerol; soluble in organic solvents, oils, miscible at room temperature (in ethanol) | |
Record name | Ethyl benzoate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033967 | |
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Record name | Ethyl benzoate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/770/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Density |
1.043-1.050 | |
Record name | Ethyl benzoate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/770/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Vapor Pressure |
0.26 [mmHg] | |
Record name | Ethyl benzoate | |
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Product Name |
Ethyl benzoate | |
CAS RN |
93-89-0 | |
Record name | Ethyl benzoate | |
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Record name | Ethyl benzoate | |
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Record name | ETHYL BENZOATE | |
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Record name | Benzoic acid, ethyl ester | |
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Record name | Ethyl benzoate | |
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Record name | Ethyl benzoate | |
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Record name | ETHYL BENZOATE | |
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Record name | Ethyl benzoate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033967 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
-34 °C | |
Record name | Ethyl benzoate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033967 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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Retrosynthesis Analysis
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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